molecular formula C17H26N2O2 B8811508 1-Boc-4-[(4-methylphenyl)amino]-piperidine

1-Boc-4-[(4-methylphenyl)amino]-piperidine

Cat. No.: B8811508
M. Wt: 290.4 g/mol
InChI Key: VIQBBHKRRVSVDA-UHFFFAOYSA-N
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Description

1-Boc-4-[(4-methylphenyl)amino]-piperidine is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid ester, and a tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[(4-methylphenyl)amino]-piperidine typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

Industrial production of this compound may involve similar esterification techniques but on a larger scale. The choice of solvents and reagents is optimized for cost-effectiveness and efficiency. High-throughput screening of solvent-reagent combinations can identify the most sustainable and effective conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(4-methylphenyl)amino]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Boc-4-[(4-methylphenyl)amino]-piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-methylphenyl)amino]-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-p-Tolylamino-piperidine-1-carboxylic acid methyl ester
  • 4-p-Tolylamino-piperidine-1-carboxylic acid ethyl ester

Uniqueness

1-Boc-4-[(4-methylphenyl)amino]-piperidine is unique due to its specific ester group, which can influence its reactivity and interactions. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and reactivity compared to its methyl and ethyl ester counterparts.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3

InChI Key

VIQBBHKRRVSVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (5.00 g) and p-toluidine (2.56 g) was treated in the same manner as described in Preparation Example 37 to give white powder of the title compound.
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5 g
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2.56 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Using general procedure A, 1-Boc-4-piperidone (665 mg, 3.34 mmol) and p-toluidine (322 mg, 3.01 mmol) gave 4-p-tolylamino-piperidine-1-carboxylic acid tert-butyl ester as an off-white solid (842 mg, 96%).
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665 mg
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322 mg
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